[3,5-Bis(trifluoromethyl)phenoxy]propane
Description
Contextualization of Fluorinated Ethers in Modern Organic Chemistry Research
Fluorinated ethers represent a pivotal class of molecules in contemporary organic chemistry. The strategic incorporation of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. In the context of ethers, fluorination can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic resistance in pharmaceutical applications. These characteristics have made fluorinated ethers integral to the development of new drugs, advanced polymers, and specialized solvents. Research in this area is dynamic, with ongoing efforts to develop novel synthetic methodologies and to explore the full potential of these versatile compounds.
The Role of the Bis(trifluoromethyl)phenoxy Moiety in Chemical Design
The bis(trifluoromethyl)phenoxy moiety, specifically the 3,5-disubstituted pattern seen in [3,5-Bis(trifluoromethyl)phenoxy]propane, is a powerful tool in molecular design. The two trifluoromethyl (-CF3) groups are strong electron-withdrawing groups, which can significantly influence the electronic environment of the aromatic ring and the adjacent ether linkage. This electronic modulation can impact reaction selectivity and the stability of reaction intermediates in synthetic applications.
Furthermore, the trifluoromethyl groups contribute substantially to the lipophilicity of a molecule, a critical parameter in drug design that affects how a compound interacts with biological membranes and proteins. The steric bulk of these groups can also play a crucial role in directing molecular interactions and enhancing the binding affinity of a molecule to its biological target. This moiety is a key component in the development of some organocatalysts, where it contributes to the catalyst's activity and stability. rsc.org The 3,5-bis(trifluoromethyl)phenyl group is also a building block in the synthesis of certain agrochemicals and pharmaceuticals. acs.orgchemimpex.com
Overview of Research Trajectories for this compound
While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. The foundational synthesis of this compound would likely proceed via the Williamson ether synthesis, a well-established and versatile method for preparing ethers. youtube.comwikipedia.orgmasterorganicchemistry.com This reaction would involve the nucleophilic substitution of a propyl halide by the anion of 3,5-bis(trifluoromethyl)phenol (B1329299).
Plausible Synthesis of this compound via Williamson Ether Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3,5-Bis(trifluoromethyl)phenol | 1-Bromopropane (B46711) (or 1-Iodopropane) | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | Tetrahydrofuran (THF) or Acetonitrile | This compound |
Future research is anticipated to focus on several key areas. A primary direction would be the comprehensive characterization of the physicochemical properties of this compound, including its thermal stability, solubility in various solvents, and spectroscopic data.
Investigations into its potential applications are also a logical next step. Given the properties of related fluorinated ethers and compounds bearing the bis(trifluoromethyl)phenoxy group, research could explore its utility as a stable, non-reactive solvent for specialized chemical reactions, as a component in the formulation of advanced materials with high thermal and chemical resistance, or as a scaffold in the design of new biologically active molecules. For instance, related compounds containing the (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine moiety have been identified as valuable in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability. chemimpex.com
Further synthetic studies might involve the functionalization of the propane (B168953) chain to introduce other chemical groups, thereby creating a library of derivatives with a range of properties for screening in various applications. The exploration of these research avenues will be crucial in fully elucidating the academic and practical significance of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-propoxy-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-3-18-9-5-7(10(12,13)14)4-8(6-9)11(15,16)17/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXEOKVHDKGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420977-70-3 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Bis Trifluoromethyl Phenoxy Propane
Advanced Strategies for the Synthesis of the [3,5-Bis(trifluoromethyl)phenoxy]propane Core
The construction of the this compound molecule is a multi-step process that begins with the synthesis of the key precursor, 3,5-bis(trifluoromethyl)phenol (B1329299), followed by an etherification reaction to introduce the propane (B168953) group.
The primary precursor for the target molecule is 3,5-bis(trifluoromethyl)phenol. An effective method for its synthesis involves the hydroxylation of a halogenated precursor. One documented laboratory-scale synthesis starts from 3,5-bis(trifluoromethyl)iodobenzene. chemicalbook.com This transformation can be achieved using a copper-catalyzed reaction. The process employs copper(II) chloride (CuCl2) as the catalyst, potassium hydroxide (B78521) (KOH) as the base and hydroxyl source, and ethylene (B1197577) glycol as a ligand in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system. chemicalbook.com The reaction is typically heated to elevated temperatures (e.g., 120 °C) for an extended period to ensure complete conversion. chemicalbook.com Following the reaction, the product is isolated through an acidic workup and purified using standard techniques like column chromatography. chemicalbook.com
With the 3,5-bis(trifluoromethyl)phenol precursor in hand, the formation of the ether linkage is most commonly achieved through the Williamson ether synthesis. wikipedia.org This classic SN2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, the 3,5-bis(trifluoromethyl)phenoxide is first generated by treating the phenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH). This phenoxide is then reacted with a suitable propane electrophile, typically a primary alkyl halide like 1-bromopropane (B46711) or 1-iodopropane. masterorganicchemistry.com The use of a primary alkyl halide is crucial as secondary and tertiary halides are prone to undergo elimination reactions as a competing pathway. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, at temperatures ranging from 50-100 °C. byjus.com
More advanced, modern methods for forming aryl-alkyl ether bonds include copper- or palladium-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings. organic-chemistry.org These methods can sometimes offer milder conditions and broader substrate scope compared to the traditional Williamson synthesis.
Optimization of the etherification reaction is key to achieving high yields and purity. Critical parameters include the choice of base, solvent, temperature, and reaction time. byjus.com For instance, using a stronger, non-nucleophilic base like sodium hydride ensures complete and clean deprotonation of the phenol. The solvent choice can influence reaction rates, with polar aprotic solvents generally favoring SN2 reactions. libretexts.org Reaction times can range from 1 to 8 hours, and the temperature is adjusted to provide sufficient energy for the reaction to proceed without promoting side reactions. byjus.com
Upon completion of the reaction, the crude this compound must be purified and characterized. The primary method for purification is flash column chromatography on silica (B1680970) gel. chemicalbook.com Purity assessment and structural confirmation are conducted using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the connectivity of the atoms, while mass spectrometry provides the molecular weight of the compound, confirming its identity. mdpi.com
Derivatization and Functionalization Routes of this compound
Once synthesized, the this compound core can be further modified to introduce new properties or to serve as a scaffold for more complex molecules.
The aliphatic propane backbone of this compound offers sites for further functionalization. While the C-H bonds of the propane chain are generally unreactive, modern synthetic methods allow for their selective activation. A notable strategy is the photocatalytic C-H functionalization of aryl alkyl ethers. rsc.orgresearchgate.net
This approach utilizes an organic photocatalyst, such as an acridinium (B8443388) salt, which, upon irradiation with visible light, becomes a potent oxidant. rsc.org It can selectively oxidize the electron-rich aryl ether to its radical cation. Subsequent deprotonation preferentially occurs at the α-carbon of the alkyl chain (the carbon atom directly attached to the ether oxygen) to form a stabilized α-aryloxyalkyl radical. researchgate.net This radical intermediate can then be trapped by various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position of the propane chain. rsc.org
The photocatalytic C-H activation strategy provides a direct route to introduce a wide array of auxiliary functional groups onto the propane backbone. The α-aryloxyalkyl radical generated in the catalytic cycle can react with electron-poor alkenes in a Giese-type addition. rsc.orgresearchgate.net This allows for the coupling of the ether with various functional groups, depending on the structure of the chosen alkene.
For example, reaction with acrylate (B77674) esters would introduce an ester-containing side chain, while reaction with acrylonitrile (B1666552) would append a nitrile group. This methodology enables the synthesis of a diverse library of derivatives from the parent this compound scaffold. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group is expected to influence the initial single-electron oxidation step, a parameter that can be tuned to control reactivity. rsc.org
Investigation of Reaction Mechanisms for this compound Synthesis
The synthesis of this compound is hypothetically achieved through a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, it would entail the reaction of 3,5-bis(trifluoromethyl)phenoxide with a suitable propyl halide, such as 1-bromopropane or 1-iodopropane. The generally accepted mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.org
The reaction proceeds in two conceptual steps. First, the moderately acidic 3,5-bis(trifluoromethyl)phenol is deprotonated by a suitable base to form the corresponding phenoxide. The electron-withdrawing trifluoromethyl groups increase the acidity of the phenolic proton, facilitating this deprotonation. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)). The resulting 3,5-bis(trifluoromethyl)phenoxide ion is a potent nucleophile.
The second step is the nucleophilic attack of the 3,5-bis(trifluoromethyl)phenoxide on the electrophilic carbon of the propyl halide. This occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The reaction mechanism is detailed below:
Step 1: Formation of the Nucleophile (Phenoxide)
The reaction is initiated by the deprotonation of 3,5-bis(trifluoromethyl)phenol. A strong base, such as sodium hydride, readily abstracts the acidic phenolic proton to generate the sodium 3,5-bis(trifluoromethyl)phenoxide.
Reaction Scheme:
(CF(_3))(_2)C(_6)H(_3)OH + NaH → (CF(_3))(_2)C(_6)H(_3)ONa + H(_2)
Step 2: S(_N)2 Nucleophilic Attack
The generated phenoxide ion then acts as the nucleophile and attacks the primary carbon atom of the propyl halide (e.g., 1-bromopropane). The reaction proceeds via a backside attack, leading to an inversion of configuration if the electrophilic carbon were chiral. However, in the case of 1-bromopropane, the carbon is achiral. youtube.comyoutube.com
Transition State:
During the S(_N)2 reaction, a five-coordinate transition state is formed where the nucleophile (phenoxide) and the leaving group (bromide) are both partially bonded to the electrophilic carbon atom.
| Reactants | Transition State | Products |
| (CF(_3))(_2)C(_6)H(_3)O + CH(_3)CH(_2)CH(_2)Br | [ (CF(_3))(_2)C(_6)H(_3)O···CH(_2)(CH(_2)CH(_3))···Br ] | (CF(_3))(_2)C(_6)H(_3)OCH(_2)CH(_2)CH(_3) + Br |
Factors Influencing the Reaction Mechanism:
Several factors are critical in ensuring the reaction proceeds efficiently via the S(_N)2 mechanism:
Nature of the Alkyl Halide: A primary alkyl halide, such as 1-bromopropane, is ideal for an S(_N)2 reaction. Secondary halides can also be used, but may lead to a competing elimination (E2) reaction. Tertiary halides will predominantly undergo elimination. masterorganicchemistry.com
Leaving Group: The efficiency of the reaction is also dependent on the nature of the leaving group. A good leaving group is a weak base. Therefore, the reactivity order for the propyl halides is I > Br > Cl.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used for Williamson ether synthesis. These solvents can solvate the cation (e.g., Na) but not the nucleophilic anion, thus enhancing its nucleophilicity. masterorganicchemistry.com
Kinetic Data (Hypothetical):
The rate of the Williamson ether synthesis is dependent on the concentration of both the nucleophile and the electrophile, which is characteristic of an S(_N)2 reaction.
Rate Law:
Rate = k[(CF(_3))(_2)C(_6)H(_3)O][CH(_3)CH(_2)CH(_2)X]
Where:
k is the rate constant
[(CF(_3))(_2)C(_6)H(_3)O] is the concentration of the phenoxide
[CH(_3)CH(_2)CH(_2)X] is the concentration of the propyl halide
| Parameter | Influence on Reaction Rate |
| Concentration of Phenoxide | Directly proportional |
| Concentration of Propyl Halide | Directly proportional |
| Nature of Leaving Group (X) | Rate increases as the leaving group ability increases (I > Br > Cl) |
| Solvent Polarity | Polar aprotic solvents generally increase the rate |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Bis Trifluoromethyl Phenoxy Propane
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Comprehensive 1H, 13C, and 19F NMR Analysis
No experimental 1H, 13C, or 19F NMR data for [3,5-Bis(trifluoromethyl)phenoxy]propane has been found in the searched scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
There are no available 2D NMR studies (COSY, HSQC, HMBC) for this compound to provide insights into its connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
Specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition and exact molecular weight, is not available in the reviewed literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
No published infrared (IR) or Raman spectra for this compound could be located. This data would be essential for identifying its functional groups and performing a conformational analysis.
X-ray Crystallography Studies for Solid-State Molecular Architecture and Intermolecular Interactions (if applicable)
There is no evidence of X-ray crystallography studies having been performed on this compound. Consequently, no information on its solid-state molecular architecture or intermolecular interactions can be provided.
Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl Phenoxy Propane
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. nih.gov For [3,5-bis(trifluoromethyl)phenoxy]propane, the presence of two highly electronegative trifluoromethyl (-CF3) groups on the phenyl ring is expected to be the dominant factor influencing its electronic properties. numberanalytics.com
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com
For this compound, the strong electron-withdrawing nature of the two -CF3 groups is predicted to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenoxypropane. numberanalytics.comrsc.org This effect stems from the inductive withdrawal of electron density from the aromatic ring. numberanalytics.com Studies on similar fluorinated aromatic compounds confirm that fluorination tends to stabilize the HOMO and LUMO levels. researchgate.net
The HOMO is expected to be localized primarily on the phenoxy moiety, specifically the oxygen atom and the aromatic ring, while the LUMO is anticipated to be distributed over the electron-deficient trifluoromethylated phenyl ring. mdpi.com A lowered HOMO-LUMO gap often correlates with higher chemical reactivity and polarizability. nih.gov Computational studies on 3,5-bis(trifluoromethyl)phenylboronic acid have shown that the presence of these groups leads to a small HOMO-LUMO gap, indicating potential for nonlinear optical activity. ijltet.org
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 to -8.5 | Localized on the phenoxy group, indicating the site of electron donation. |
| LUMO | -1.0 to -2.0 | Distributed across the trifluoromethylated phenyl ring, the site of electron acceptance. |
| HOMO-LUMO Gap | 5.5 to 6.5 | A relatively large gap suggests high kinetic stability. mdpi.com |
Note: These values are estimations based on DFT calculations of analogous compounds and are presented to illustrate expected trends.
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. wolfram.com
For this compound, the MEP would show distinct regions of charge polarization:
Negative Potential: The most significant negative potential is expected around the oxygen atom of the ether linkage due to its lone pairs of electrons. The fluorine atoms of the -CF3 groups will also exhibit negative potential. researchgate.net
Positive Potential: The hydrogen atoms of the propane (B168953) chain and the aromatic ring will show regions of positive potential. A significant area of positive potential is also predicted on the aromatic ring itself, a direct consequence of the powerful electron-withdrawing effect of the two -CF3 groups. researchgate.net
This charge distribution suggests that the ether oxygen would be the primary site for interaction with electrophiles or for hydrogen bond donation, while the electron-deficient aromatic ring would be susceptible to nucleophilic attack, a reactivity pattern opposite to that of typical, electron-rich benzene (B151609) derivatives. numberanalytics.com
Conformational Analysis and Potential Energy Surface Mapping of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its physical properties and how it interacts with other molecules. nobelprize.org
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules. arxiv.orgwpmucdn.com These methods can identify low-energy conformers and the energy barriers between them. researchgate.net
The key rotatable bonds in this compound are the C(aryl)-O, O-C(propyl), and C-C bonds within the propane chain. The potential energy surface of the molecule would be complex, with multiple local minima corresponding to different stable conformers. The global minimum energy conformation would likely be one that minimizes steric repulsion between the bulky 3,5-bis(trifluoromethyl)phenyl group and the propane chain. libretexts.org Theoretical studies on diaryl ethers and related structures show that planar conformations can be influenced by weak intramolecular interactions. rsc.org The rotation around the C(aryl)-O bond is expected to have a significant energy barrier due to potential steric clashes between the ortho-hydrogens of the phenyl ring and the propane group.
Note: The specific angles would be determined by a full potential energy surface scan.
Theoretical Modeling of Reaction Pathways Involving this compound
Theoretical modeling can elucidate potential reaction mechanisms and predict reaction outcomes. researchgate.net The electronic structure of this compound, particularly the electron-deficient nature of the aromatic ring, dictates its likely reaction pathways.
Due to the strong deactivating effect of the two -CF3 groups, the aromatic ring is highly resistant to electrophilic aromatic substitution. numberanalytics.com Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile could potentially displace one of the trifluoromethyl groups or a hydrogen atom under specific conditions.
Another plausible reaction pathway is ether cleavage, which could occur under harsh acidic or basic conditions. Computational modeling could determine the activation energies for protonation of the ether oxygen followed by nucleophilic attack on an adjacent carbon atom. DFT calculations on related phenoxy radical dimers have been used to investigate complex reaction pathways leading to products like dibenzofurans. researchgate.net
Computational Studies on Intermolecular Interactions and Supramolecular Assembly Potential
The nature of intermolecular forces determines how molecules pack in the solid state and interact in solution. youtube.com For this compound, several types of non-covalent interactions are predicted to be significant.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its asymmetric structure and the presence of highly electronegative atoms (O and F), leading to dipole-dipole interactions.
Halogen Bonding: The fluorine atoms of the -CF3 groups can act as halogen bond acceptors, interacting with electron-rich sites on neighboring molecules. researchgate.netrsc.org
C-H···F and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the C-H bonds of the propane chain or aromatic ring as donors and the fluorine or oxygen atoms as acceptors are likely to play a role in stabilizing crystal packing. mdpi.com
π-Interactions: The electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems. The trifluoromethyl groups significantly influence these interactions. researchgate.net
Computational studies on trifluoromethylated benzanilides have highlighted the critical role of C–H···F–C hydrogen bonds and C–F···π interactions in directing molecular conformation and crystal packing. researchgate.netrsc.org Similarly, simulations would likely show that these varied intermolecular forces could lead to the formation of complex supramolecular assemblies for this compound.
Exploration of 3,5 Bis Trifluoromethyl Phenoxy Propane in Advanced Materials Science and Ligand Design
[3,5-Bis(trifluoromethyl)phenoxy]propane as an Organic Building Block in Polymer Science
The unique combination of a flexible propane (B168953) chain and the rigid, fluorinated aromatic rings in this compound makes it a promising candidate for incorporation into various polymer architectures. Its integration is anticipated to impart significant modifications to the resulting materials' characteristics.
The bifunctional nature of this compound, likely realized through further functionalization of the aromatic rings (e.g., with amino or carboxylic acid groups), would allow it to serve as a monomer in polycondensation reactions. Its incorporation into polymer backbones, such as those of polyamides and polyimides, is expected to enhance solubility and processability. For instance, studies on polyamides synthesized from diamine monomers containing 3,5-bis(trifluoromethyl)phenyl groups have demonstrated that these bulky substituents disrupt chain packing, leading to amorphous polymers with improved solubility in organic solvents. kaist.ac.kr Similarly, introducing this compound into polymer chains could lead to materials that are more readily solution-cast into films and coatings. kaist.ac.kr
The flexible propane linker could also contribute to increased ductility and impact strength in otherwise rigid polymer systems. Furthermore, the hydrophobic nature of the trifluoromethyl groups would likely enhance the moisture resistance of the resulting polymers.
The two trifluoromethyl (CF3) groups on each phenyl ring are powerful electron-withdrawing moieties that significantly influence the electronic and optical properties of materials. Their presence in a polymer backbone can lead to a lower highest occupied molecular orbital (HOMO) energy level, which can improve the thermal and thermo-oxidative stability of the polymer. rsc.org Research on fluorinated polyimides has shown that the incorporation of CF3 groups leads to materials with higher thermal stability, lower dielectric constants, and reduced water uptake compared to their non-fluorinated counterparts. morressier.com
In terms of optical properties, the introduction of CF3 groups is known to enhance the transparency of polymers. kaist.ac.kr This is attributed to the disruption of intermolecular charge transfer complexes that often cause coloration in aromatic polymers. researchgate.net Polyamides and polyimides containing the 3,5-bis(trifluoromethyl)phenyl unit have been shown to form flexible and transparent films with high optical clarity. kaist.ac.kr The aggregation behavior of polymer chains is also affected, with the bulky CF3 groups hindering close packing and promoting the formation of amorphous materials with increased fractional free volume. researchgate.net This can be advantageous for applications such as gas separation membranes. researchgate.net
Table 1: Anticipated Influence of the this compound Moiety on Polymer Properties
| Property | Expected Influence | Rationale based on Analogous Compounds |
|---|---|---|
| Solubility | Increased | Bulky CF3 groups disrupt chain packing, leading to amorphous structures. kaist.ac.kr |
| Thermal Stability | Enhanced | Electron-withdrawing CF3 groups can lower HOMO energy levels. rsc.orgmorressier.com |
| Optical Transparency | Improved | Disruption of intermolecular charge transfer complexes. kaist.ac.krresearchgate.net |
| Dielectric Constant | Lowered | Presence of low polarizability CF3 groups. morressier.com |
| Moisture Resistance | Increased | Hydrophobic nature of fluorinated moieties. |
| Gas Permeability | Potentially Increased | Increased fractional free volume due to hindered chain packing. researchgate.net |
Application of this compound in Ligand Design and Coordination Chemistry
The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl groups, combined with the structural flexibility of the propane linker, makes this compound an attractive scaffold for the design of novel ligands in coordination chemistry and catalysis.
Derivatives of this compound could be synthesized to incorporate coordinating functionalities, such as phosphine, pyridine, or pyrazole (B372694) groups, capable of binding to metal centers. For example, tris(pyrazolyl)methane ligands with trifluoromethyl groups at the 3 and 5 positions of the pyrazole rings have been synthesized and are noted to be electron-withdrawing, which influences the chemistry of their metal complexes. butler.edu Similarly, ligands derived from this compound are expected to form stable complexes with a range of transition metals.
The synthesis of such complexes would likely involve standard coordination chemistry techniques, reacting the functionalized ligand with a suitable metal precursor. Characterization of the resulting metal complexes would be carried out using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to determine their structure and bonding. ornl.govnih.gov
The propane linker in this compound-derived ligands would allow for a variety of coordination modes. Depending on the placement of the coordinating groups, the ligand could act as a bidentate or tetradentate chelating agent, potentially forming mononuclear or polynuclear metal complexes. The flexibility of the linker could enable the ligand to adapt to the preferred coordination geometry of different metal ions.
The strong electron-withdrawing effect of the trifluoromethyl groups would modulate the electron density at the metal center. This can have a profound impact on the reactivity and catalytic activity of the metal complex. For instance, in catalytic applications, the electron-deficient nature of the ligand could enhance the electrophilicity of the metal center, potentially leading to improved catalytic performance in certain reactions. acs.org
Table 2: Potential Coordination Chemistry Applications of this compound-Derived Ligands
| Application Area | Potential Role of the Ligand | Key Features |
|---|---|---|
| Homogeneous Catalysis | Modulating the electronic properties of the metal center to tune reactivity and selectivity. acs.org | Electron-withdrawing nature of CF3 groups; flexible backbone for accommodating various coordination geometries. |
| Supramolecular Chemistry | Building block for self-assembled metallo-supramolecular architectures. | Defined geometry and potential for multiple coordination sites. |
| Luminescent Materials | Ligand for luminescent metal complexes, with potential for tuning emission properties. nih.gov | Rigid aromatic units capable of participating in charge transfer transitions. |
Potential of this compound in Electronic and Optical Materials
The unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety suggest that materials derived from this compound could find applications in the field of electronics and optics.
Research into nonlinear optical (NLO) chromophores has demonstrated the utility of the 3,5-bis(trifluoromethyl)benzene unit as an "isolation group." mdpi.comresearchgate.net When incorporated into the structure of NLO chromophores, this bulky, electron-withdrawing group can effectively suppress intermolecular dipole-dipole interactions. mdpi.comresearchgate.net This leads to improved poling efficiency in electro-optic polymers, resulting in materials with higher electro-optic coefficients. mdpi.comresearchgate.net Chromophores containing this moiety have shown good thermal stability and have been successfully incorporated into amorphous polycarbonate films, demonstrating their potential for use in electro-optic modulators and other photonic devices. mdpi.comresearchgate.net
Furthermore, the introduction of trifluoromethyl groups is a known strategy for lowering the dielectric constant of polymers, a critical requirement for materials used in high-frequency and high-speed communication technologies. tandfonline.comnih.gov Poly(aryl ether ketones) containing trifluoromethyl groups have been shown to exhibit reduced dielectric constants and dielectric loss, attributed to the increased free volume and the low polarizability of the C-F bond. tandfonline.comnih.gov Therefore, polymers incorporating the this compound unit are expected to possess favorable dielectric properties for advanced electronic applications. The wide bandgap associated with fluorinated aromatic compounds could also make these materials suitable for applications requiring high optical transparency in the visible and near-infrared regions. nih.gov
No Publicly Available Research Found on this compound in Specified Advanced Materials Applications
Despite a thorough search of scientific literature and databases, no specific research was found detailing the application of the chemical compound this compound in the fields of aggregation-induced emission (AIE) phenomena, organic light-emitting diode (OLED) materials, magnetic materials, or supramolecular architectures.
The investigation sought to provide a detailed exploration of "this compound in Advanced Materials Science and Ligand Design," focusing on its potential contributions to these cutting-edge areas. However, the search for peer-reviewed articles, academic papers, and conference proceedings did not yield any studies centered on this specific compound for the outlined applications.
While the trifluoromethyl group is a common moiety in materials science known to influence electronic properties, solubility, and stability in various functional molecules, and has been studied in the context of AIE and OLEDs in other molecular structures, there appears to be no published research that has incorporated the this compound structure into materials for these purposes. Similarly, no literature was found that investigates this compound for applications in magnetic materials or its role in supramolecular self-assembly processes.
This lack of available data prevents a scientifically accurate and informative discussion on the following topics as they pertain to this compound:
Role in Supramolecular Architectures and Self-Assembly Processes
Consequently, it is not possible to generate the requested article with detailed research findings and data tables as no such information on "this compound" is present in the public scientific domain.
Future Research Directions and Concluding Perspectives on 3,5 Bis Trifluoromethyl Phenoxy Propane
Summary of Academic Contributions and Emerging Research Themes
The academic contributions to compounds featuring the 3,5-bis(trifluoromethyl)phenyl group are significant and span various disciplines. This structural motif is recognized for its ability to confer unique properties to molecules, such as enhanced thermal stability, lipophilicity, and metabolic resistance.
Emerging research themes in this area are largely driven by the applications of these compounds in medicinal chemistry, materials science, and catalysis. For instance, pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and identified as potent growth inhibitors of drug-resistant bacteria. nih.govnih.gov This highlights a growing interest in leveraging the electronic properties of this moiety to develop new antimicrobial agents.
In the realm of organic synthesis, 3,5-bis(trifluoromethyl)phenyl sulfones have been instrumental in the modified Julia olefination for the synthesis of resveratrol (B1683913) and other stilbenes. organic-chemistry.org Furthermore, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has emerged as a privileged motif in the development of hydrogen-bond organocatalysts. rsc.org These examples underscore the value of the 3,5-bis(trifluoromethyl)phenyl group in creating highly effective and selective catalysts.
A significant portion of current research is also dedicated to understanding and improving the synthesis of organofluorine compounds. oup.com The development of novel and more efficient fluorination techniques is a key focus, aiming to make these valuable compounds more accessible for a wider range of applications. chinesechemsoc.orgcas.cn
Key Research Areas for Compounds with the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Research Area | Key Findings and Applications |
| Medicinal Chemistry | Development of potent antimicrobial agents targeting drug-resistant bacteria. nih.govnih.gov |
| Organic Synthesis | Use in the stereoselective synthesis of biologically active molecules like resveratrol. organic-chemistry.org |
| Catalysis | Design of highly effective organocatalysts for a variety of chemical transformations. rsc.org |
| Synthetic Methodology | Exploration of new and improved methods for the introduction of fluorine into organic molecules. oup.comchinesechemsoc.orgcas.cn |
Challenges and Future Opportunities in the Synthesis and Application of Highly Fluorinated Organic Compounds
The synthesis and application of highly fluorinated organic compounds present a unique set of challenges and opportunities. A primary challenge lies in the development of safe, efficient, and environmentally benign fluorination methods. ox.ac.uk Traditional fluorinating agents can be hazardous, and the synthesis of complex fluorinated molecules often requires multi-step processes with variable yields. orgsyn.org
However, these challenges have spurred significant innovation, leading to a wealth of future opportunities. The development of new catalytic methods, including the use of transition metal catalysts and organocatalysts, is a promising avenue for more selective and efficient C-F bond formation. cas.cn Electrochemical synthesis and flow chemistry are also emerging as powerful tools for the safer and more scalable production of fluorinated compounds. numberanalytics.commdpi.com
In terms of applications, the unique properties conferred by fluorine atoms continue to open up new possibilities. In the pharmaceutical and agrochemical industries, the incorporation of fluorine can enhance the efficacy, metabolic stability, and bioavailability of active ingredients. chinesechemsoc.orgox.ac.uk In materials science, fluorinated polymers and ethers are sought after for their exceptional thermal stability, chemical resistance, and unique dielectric properties. mdpi.compageplace.de
Challenges and Opportunities in Fluorine Chemistry
| Aspect | Challenges | Future Opportunities |
| Synthesis | Hazardous reagents, multi-step reactions, and limited scalability. ox.ac.ukorgsyn.org | Development of new catalytic methods, electrochemical and flow synthesis, and use of safer fluorinating agents. cas.cnnumberanalytics.commdpi.com |
| Applications | Understanding the complex structure-activity relationships of fluorinated compounds. | Design of new pharmaceuticals and agrochemicals with improved properties, and development of advanced materials with unique functionalities. chinesechemsoc.orgox.ac.ukpageplace.de |
| Sustainability | Environmental impact of some fluorination processes and the persistence of certain fluorinated compounds. | Development of greener synthetic routes and recyclable fluorinated materials. numberanalytics.com |
Prospective Avenues for Advanced Investigations involving [3,5-Bis(trifluoromethyl)phenoxy]propane Derivatives
Based on the research landscape for related compounds, several prospective avenues for advanced investigations involving derivatives of this compound can be envisioned. A primary direction would be the synthesis and biological evaluation of a library of its derivatives.
Pharmacological Applications: Given that the 3,5-bis(trifluoromethyl)phenyl moiety is a key component in some potent antimicrobial agents, derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity. nih.govnih.gov Modifications could include the introduction of various functional groups on the propane (B168953) chain or further substitution on the aromatic ring. Theoretical studies on how fluorination affects pharmacological activity could also guide the design of new drug candidates. nih.gov
Materials Science: The thermal and chemical stability associated with fluorinated aryl ethers suggests that polymers incorporating the this compound unit could be developed. mdpi.com These materials might exhibit desirable properties for applications in electronics, aerospace, and protective coatings. Research could focus on the synthesis of such polymers and the characterization of their thermal, mechanical, and dielectric properties.
Catalysis: The development of new ligands and catalysts based on the this compound scaffold is another promising research area. The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group could be harnessed to create catalysts with unique reactivity and selectivity for various organic transformations.
Electronic and Physicochemical Properties: Further studies could delve into the fundamental electronic and physicochemical properties of this compound and its derivatives. Investigating the impact of the trifluoromethyl groups on the electron affinity of the phenoxy moiety, for instance, could provide valuable insights for the design of new functional molecules. worktribe.comworktribe.com
Potential Research Directions for this compound Derivatives
| Research Avenue | Potential Applications |
| Synthesis of Novel Derivatives | Creation of a library of compounds for screening in various applications. |
| Biological Screening | Discovery of new antimicrobial agents and other bioactive molecules. nih.govnih.gov |
| Polymer Synthesis | Development of high-performance polymers with enhanced thermal and chemical resistance. mdpi.com |
| Catalyst Design | Creation of novel catalysts for selective organic synthesis. |
| Physicochemical Studies | Fundamental understanding of structure-property relationships to guide future molecular design. worktribe.comworktribe.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [3,5-Bis(trifluoromethyl)phenoxy]propane, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between propane-1,3-diol derivatives and 3,5-bis(trifluoromethyl)phenol. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and using catalysts like potassium carbonate or phase-transfer agents. Purification may require fractional distillation (for liquid intermediates) or recrystallization from non-polar solvents. Characterization via and NMR is critical to confirm trifluoromethyl group integrity .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR : Detects trifluoromethyl groups (δ ≈ -60 to -65 ppm).
- FTIR : Confirms C-F stretches (1000–1300 cm) and ether linkages (C-O-C, ~1100 cm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Cross-referencing with computational predictions (e.g., DFT for vibrational modes) enhances accuracy .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as halogenated waste.
Safety data for analogous compounds emphasize avoiding exposure to moisture, which may generate HF .
Advanced Research Questions
Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the phenoxy group, while non-polar solvents (toluene) may stabilize intermediates. Solvation free energy studies for trifluoromethylphenylboronic acids suggest chloroform improves solubility of hydrophobic moieties, whereas acetone increases reaction rates due to higher polarity .
Q. How should researchers resolve contradictions in reported melting points or solubility data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- Thermogravimetric Analysis (TGA) : Detect solvent retention.
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.
- Standardized recrystallization : Use consistent solvent systems (e.g., hexane/ethyl acetate) to ensure reproducible crystal forms .
Q. What computational models predict the conformational stability of this compound in solution?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model rotational barriers around the ether linkage. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For intermolecular interactions, molecular dynamics simulations with force fields (e.g., OPLS-AA) simulate aggregation behavior in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
